molecular formula C8H18ClNO B2369633 rac-[(1R,3S)-3-(aminomethyl)cyclohexyl]methanol hydrochloride, cis CAS No. 1807901-48-9

rac-[(1R,3S)-3-(aminomethyl)cyclohexyl]methanol hydrochloride, cis

Cat. No.: B2369633
CAS No.: 1807901-48-9
M. Wt: 179.69 g/mol
InChI Key: NXWSOZRIBWCUAS-KZYPOYLOSA-N
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Description

“rac-[(1R,3S)-3-(aminomethyl)cyclohexyl]methanol hydrochloride, cis” is a chemical compound with the CAS Number: 1807901-48-9 . It has a molecular weight of 179.69 g/mol . The IUPAC name for this compound is ( (1S,3R)-3- (aminomethyl)cyclohexyl)methanol hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H17NO.ClH/c9-5-7-2-1-3-8(4-7)6-10;/h7-8,10H,1-6,9H2;1H/t7-,8+;/m1./s1 . The Smiles representation is C1CC(CC(C1)CO)CN.Cl .


Physical and Chemical Properties Analysis

This compound is a powder . It has a melting point of 139-140°C .

Scientific Research Applications

  • Synthesis and Biological Activity : A study described an efficient synthesis method for hydroxymethylated rac- and meso-cyclohexanoid derivatives, including rac-[(1R,3S)-3-(aminomethyl)cyclohexyl]methanol hydrochloride, cis. These compounds were evaluated for their antibacterial and antifungal activities, showing varying degrees of inhibitory effects on different pathogenic microorganisms (Karakılıç et al., 2020).

  • Catalysis in Organic Synthesis : Another research focused on the synthesis of related compounds, highlighting their use as chiral ligands in catalytic reactions. These ligands demonstrated unique behavior in controlling the stereochemistry of reactions, such as the addition of diethylzinc to benzaldehyde, indicating their potential utility in asymmetric synthesis (Alvarez-Ibarra et al., 2010).

  • Chemical Reactions and Structural Analysis : Research on the reactions of 4-oxoalkanoic acids with amines mentioned the formation of bicyclic lactams similar to this compound. These compounds' structures were confirmed using X-ray crystal analysis, demonstrating the importance of such compounds in studying complex molecular structures (Wedler et al., 1992).

  • Pharmacological Characterization : A study involving the synthesis and pharmacological characterization of the serotonin/noradrenaline reuptake inhibitor Venlafaxine and its silicon analogue included compounds structurally related to this compound. This research provides insights into the molecular modifications and their effects on biological activity (Daiss et al., 2006).

  • Application in Stereochemical Studies : The molecular structure of a compound similar to this compound, was studied to understand its stereochemistry. Such research contributes to the field of stereochemistry, which is crucial in drug design and synthesis (Caracelli et al., 1997).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-[(1R,3S)-3-(aminomethyl)cyclohexyl]methanol hydrochloride, cis involves the reduction of a ketone intermediate followed by a reductive amination reaction.", "Starting Materials": [ "Cyclohexanone", "Formaldehyde", "Ammonium chloride", "Sodium cyanoborohydride", "Hydrochloric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: Cyclohexanone is reacted with formaldehyde in the presence of ammonium chloride to form the intermediate imine.", "Step 2: The imine intermediate is reduced using sodium cyanoborohydride to form the amine intermediate.", "Step 3: The amine intermediate is reacted with formaldehyde in the presence of hydrochloric acid to form the final product.", "Step 4: The final product is isolated and purified using standard techniques." ] }

CAS No.

1807901-48-9

Molecular Formula

C8H18ClNO

Molecular Weight

179.69 g/mol

IUPAC Name

[(1R,3S)-3-(aminomethyl)cyclohexyl]methanol;hydrochloride

InChI

InChI=1S/C8H17NO.ClH/c9-5-7-2-1-3-8(4-7)6-10;/h7-8,10H,1-6,9H2;1H/t7-,8+;/m0./s1

InChI Key

NXWSOZRIBWCUAS-KZYPOYLOSA-N

Isomeric SMILES

C1C[C@@H](C[C@@H](C1)CO)CN.Cl

SMILES

C1CC(CC(C1)CO)CN.Cl

Canonical SMILES

C1CC(CC(C1)CO)CN.Cl

solubility

not available

Origin of Product

United States

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